molecular formula C7H13Cl2NO B2417920 1-Methylpiperidine-3-carbonyl chloride hydrochloride CAS No. 89774-29-8

1-Methylpiperidine-3-carbonyl chloride hydrochloride

Cat. No.: B2417920
CAS No.: 89774-29-8
M. Wt: 198.09
InChI Key: LUXNHFMSEHXAMW-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H13Cl2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and synthetic organic chemistry .

Properties

IUPAC Name

1-methylpiperidine-3-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXNHFMSEHXAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methylpiperidine-3-carbonyl chloride hydrochloride typically involves the reaction of 1-methylpiperidine with phosgene or thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also incorporate purification steps such as recrystallization and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

1-Methylpiperidine-3-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are amides, esters, and carboxylic acids .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

In medicinal chemistry, 1-Methylpiperidine-3-carbonyl chloride hydrochloride serves as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system. Its structural similarity to neurotransmitters allows it to interact with various receptors, making it a candidate for developing drugs aimed at treating neurological disorders such as depression and anxiety .

2. Biological Activity

The compound has demonstrated notable biological activities, including:

  • Analgesic Properties : Research indicates potential analgesic effects, suggesting it may alleviate pain by modulating pain pathways in the central nervous system.
  • Anti-inflammatory Effects : Studies have explored its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
  • Neuroprotective Effects : Ongoing research investigates its neuroprotective capabilities, particularly concerning neurodegenerative diseases.

3. Organic Synthesis

As a building block in organic synthesis, this compound is used to create various organic compounds and heterocycles. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable reagent in synthetic chemistry.

4. Agrochemicals and Specialty Chemicals

The compound is also employed in the production of agrochemicals and specialty chemicals. Its unique chemical properties allow for the development of effective herbicides and pesticides that enhance agricultural productivity.

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel piperidine derivatives using this compound as a precursor. These derivatives exhibited significant activity against serotonin receptors, indicating potential for treating mood disorders .
  • Case Study 2 : Research conducted at a leading pharmaceutical company focused on developing an analgesic drug derived from this compound. The resulting compound showed promising results in preclinical trials for pain management without significant side effects .

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride hydrochloride involves its ability to act as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds .

Comparison with Similar Compounds

1-Methylpiperidine-3-carbonyl chloride hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific reactivity and its role as an intermediate in the synthesis of a wide range of biologically active molecules .

Biological Activity

1-Methylpiperidine-3-carbonyl chloride hydrochloride is a derivative of piperidine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 89774-29-8
  • Molecular Formula : C7H12Cl2N2O

The compound is characterized by a carbonyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects involves modulation of various biochemical pathways.

Target Proteins

Research indicates that this compound may interact with specific proteins involved in cellular signaling pathways, particularly those related to cancer and inflammation. For instance, it has been noted to act as an inhibitor of certain kinases, which play crucial roles in cell division and proliferation.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds similar to 1-Methylpiperidine-3-carbonyl chloride have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells .
  • Antifibrotic Effects : There is evidence suggesting that this compound may inhibit collagen expression in vitro, indicating potential applications in treating fibrotic diseases .
  • Neuroprotective Effects : Some studies have indicated that piperidine derivatives may have neuroprotective properties, possibly through modulation of neurotransmitter systems .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to exhibit good absorption characteristics due to its relatively small molecular size and lipophilicity.
  • Distribution : Its distribution within biological systems may be influenced by its ability to cross the blood-brain barrier, making it a candidate for neurological applications.
  • Metabolism : Preliminary studies suggest moderate metabolic stability, with potential for further optimization to enhance its pharmacological properties .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated cytotoxic effects against FaDu cells with IC50 values indicating significant anti-tumor activity.
Study 2Investigated antifibrotic properties, showing inhibition of collagen synthesis in fibroblast cultures.
Study 3Explored neuroprotective effects in animal models, highlighting its potential in treating neurodegenerative diseases.

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